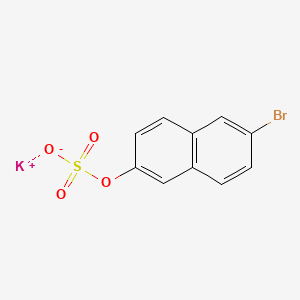
Potassium 6-bromo-2-naphthyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 6-bromo-2-naphthyl sulphate is a chemical compound with the molecular formula C10H8BrKO4S. It is a potassium salt of 6-bromo-2-naphthyl sulphate, characterized by the presence of a bromine atom attached to the naphthalene ring and a sulphate group. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 6-bromo-2-naphthyl sulphate typically involves the sulfonation of 6-bromo-2-naphthol followed by neutralization with potassium hydroxide. The reaction can be summarized as follows:
Sulfonation: 6-bromo-2-naphthol is treated with sulfuric acid to introduce the sulphate group.
Neutralization: The resulting 6-bromo-2-naphthyl sulphate is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Continuous Sulfonation: Using continuous reactors to ensure consistent sulfonation of 6-bromo-2-naphthol.
Neutralization and Crystallization: The neutralized product is crystallized and purified to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: Potassium 6-bromo-2-naphthyl sulphate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The naphthalene ring can be oxidized under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 6-amino-2-naphthyl sulphate or 6-thio-2-naphthyl sulphate.
Oxidation Products: Oxidation can lead to the formation of naphthoquinones.
Scientific Research Applications
Potassium 6-bromo-2-naphthyl sulphate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Potassium 6-bromo-2-naphthyl sulphate involves its interaction with molecular targets such as enzymes and proteins. The sulphate group can form hydrogen bonds and electrostatic interactions, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
- Potassium 6-chloro-2-naphthyl sulphate
- Potassium 6-fluoro-2-naphthyl sulphate
- Potassium 6-iodo-2-naphthyl sulphate
Comparison:
- Potassium 6-bromo-2-naphthyl sulphate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective.
Properties
CAS No. |
71799-94-5 |
|---|---|
Molecular Formula |
C10H7BrKO4S |
Molecular Weight |
342.23 g/mol |
IUPAC Name |
potassium;(6-bromonaphthalen-2-yl) sulfate |
InChI |
InChI=1S/C10H7BrO4S.K/c11-9-3-1-8-6-10(15-16(12,13)14)4-2-7(8)5-9;/h1-6H,(H,12,13,14); |
InChI Key |
HSEJBEMQUQYBDT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OS(=O)(=O)[O-].[K+] |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OS(=O)(=O)O.[K] |
Key on ui other cas no. |
71799-94-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















